![molecular formula C14H20Cl2N2 B5220807 N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine](/img/structure/B5220807.png)
N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine, commonly known as benzalkonium chloride (BAC), is a quaternary ammonium compound that is widely used as a disinfectant and preservative in various industries. BAC is effective against a broad range of microorganisms, including bacteria, viruses, and fungi, making it a popular choice for use in healthcare, food processing, and personal care products. In
Wirkmechanismus
N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine works by disrupting the cell membrane of microorganisms, leading to leakage of cellular contents and eventual cell death. The positively charged quaternary ammonium group of N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine interacts with the negatively charged cell membrane of microorganisms, leading to membrane disruption and loss of membrane integrity. N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine has been shown to be effective against both gram-positive and gram-negative bacteria, as well as enveloped and non-enveloped viruses.
Biochemical and Physiological Effects
N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine has been shown to have various biochemical and physiological effects on microorganisms, including:
1. Disruption of the cell membrane.
2. Inhibition of enzyme activity.
3. Alteration of cell wall structure.
4. Inhibition of DNA replication and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine has several advantages and limitations for lab experiments. Advantages include:
1. Broad-spectrum antimicrobial activity.
2. Low toxicity to humans and animals.
3. Stability over a wide range of pH and temperature conditions.
4. Cost-effective and readily available.
Limitations include:
1. Potential for microbial resistance development.
2. Limited efficacy against some microorganisms, such as spores and mycobacteria.
3. Potential for interference with some laboratory assays.
4. Limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine research, including:
1. Development of new formulations and delivery systems for improved efficacy and safety.
2. Investigation of the potential for N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine to act as an adjuvant in vaccine development.
3. Exploration of the role of N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine in the development of microbial resistance.
4. Investigation of the potential for N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine to act as an antiviral agent against emerging viral pathogens.
5. Investigation of the potential for N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine to act as a therapeutic agent for certain diseases, such as cancer and autoimmune disorders.
Conclusion
In conclusion, N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine is a quaternary ammonium compound that has been extensively studied for its antimicrobial properties. N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine has a broad range of scientific research applications, including disinfection, preservation, and development of new antimicrobial agents. N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine works by disrupting the cell membrane of microorganisms, leading to cell death. N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine has several advantages and limitations for lab experiments, and there are several future directions for N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine research.
Synthesemethoden
N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine can be synthesized by the reaction of benzyl chloride with dimethylamine in the presence of sodium hydroxide and 2,4-dichlorobenzyl chloride. The resulting compound is then purified by distillation or recrystallization. The synthesis method has been optimized to improve the yield and purity of N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine, making it a cost-effective and reliable method for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine has been extensively studied for its antimicrobial properties and has been shown to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, enveloped and non-enveloped viruses, and fungi. N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine has been used in various scientific research applications, including:
1. Disinfection of medical equipment and surfaces in healthcare settings.
2. Preservation of food and beverages.
3. Preservation of personal care products, such as shampoo, lotion, and soap.
4. Preservation of industrial products, such as paint, adhesives, and textiles.
5. Development of new antimicrobial agents and formulations.
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2/c1-17-7-5-13(6-8-17)18(2)10-11-3-4-12(15)9-14(11)16/h3-4,9,13H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMXKDYPMGUPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dichlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.